

2,4-Dihydroxy-6-methoxyquinoline solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methoxyquinoline

Cat. No.: B077390

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **2,4-Dihydroxy-6-methoxyquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} The 2,4-dihydroxyquinoline scaffold, in particular, is a versatile template for developing novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of the solubility and stability of **2,4-Dihydroxy-6-methoxyquinoline**, offering detailed experimental protocols and insights into its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dihydroxy-6-methoxyquinoline** is presented below.

Property	Value	Reference
CAS Number	14300-45-9	[3]
Molecular Formula	C ₁₀ H ₉ NO ₃	[3]
Molecular Weight	191.18 g/mol	[3]
Appearance	Light brown to brown solid	[3]
Storage Temperature	2-8°C	[3]

Solubility

The solubility of a compound is a critical factor in its therapeutic efficacy, impacting its absorption and bioavailability. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[4] However, their aqueous solubility can be limited by the hydrophobic quinoline core.[5]

Qualitative Solubility Profile

While specific quantitative solubility data for **2,4-Dihydroxy-6-methoxyquinoline** is not extensively reported, a qualitative assessment can be inferred from the general behavior of quinoline derivatives. It is expected to have good solubility in polar organic solvents like dimethylformamide (DMF) and methanol, and limited solubility in non-polar solvents and water. [4]

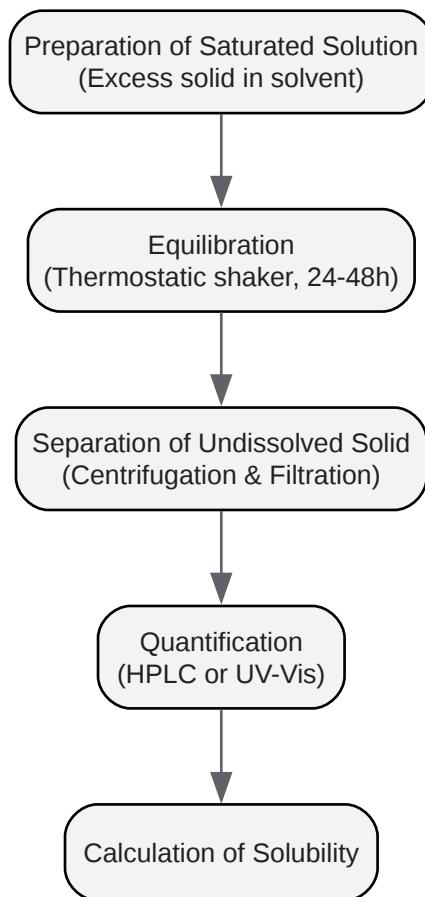
Quantitative Solubility Data

The following table is provided as a template for researchers to record experimentally determined solubility data for **2,4-Dihydroxy-6-methoxyquinoline** in various solvents at a standard temperature (e.g., 25°C).

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water	Data not available	Data not available
Ethanol	Data not available	Data not available
Methanol	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	Data not available	Data not available
N,N-Dimethylformamide (DMF)	Data not available	Data not available
Dichloromethane	Data not available	Data not available
Acetone	Data not available	Data not available

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound.[\[4\]](#)


3.3.1. Materials

- **2,4-Dihydroxy-6-methoxyquinoline**
- Selected solvents (e.g., water, ethanol, DMSO)
- Volumetric flasks and pipettes
- Scintillation vials or other suitable containers
- Thermostatic shaker
- Centrifuge
- Syringe filters (0.22 μ m or 0.45 μ m)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

3.3.2. Procedure

- Preparation of Saturated Solution: Add an excess amount of solid **2,4-Dihydroxy-6-methoxyquinoline** to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[4]
- Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[4][5]
- Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4] Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[4][6]
- Quantification:
 - Prepare a series of calibration standards by dissolving known amounts of the compound in the solvent.
 - Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted samples and calibration standards using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4][6]
- Calculation of Solubility: Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

For quinoline derivatives, common degradation pathways include photodegradation, oxidation, and hydrolysis.^[7] The electron-rich methoxy group on the quinoline ring of **2,4-Dihydroxy-6-methoxyquinoline** may make it susceptible to oxidation.

Forced Degradation Studies

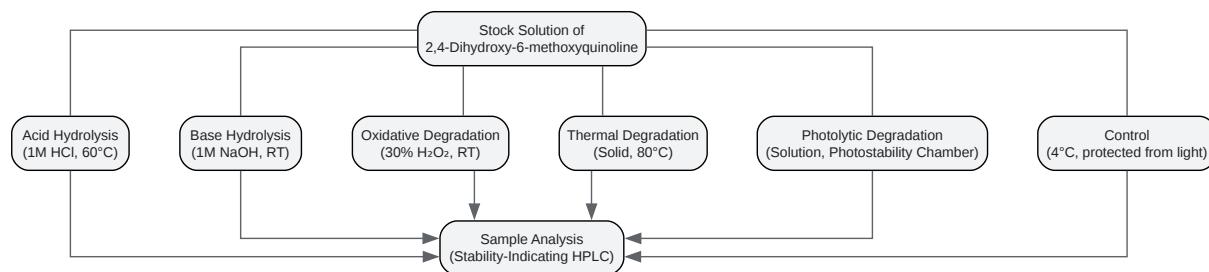
Forced degradation (stress testing) studies are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[\[7\]](#)

4.2.1. Experimental Protocol for Forced Degradation

This protocol outlines the conditions for a forced degradation study.[\[7\]](#)

4.2.1.1. Materials

- **2,4-Dihydroxy-6-methoxyquinoline**
- Suitable solvent (e.g., methanol or acetonitrile)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven
- Stability-indicating HPLC method


4.2.1.2. Procedure

- Sample Preparation: Prepare a stock solution of **2,4-Dihydroxy-6-methoxyquinoline** in a suitable solvent (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
 - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

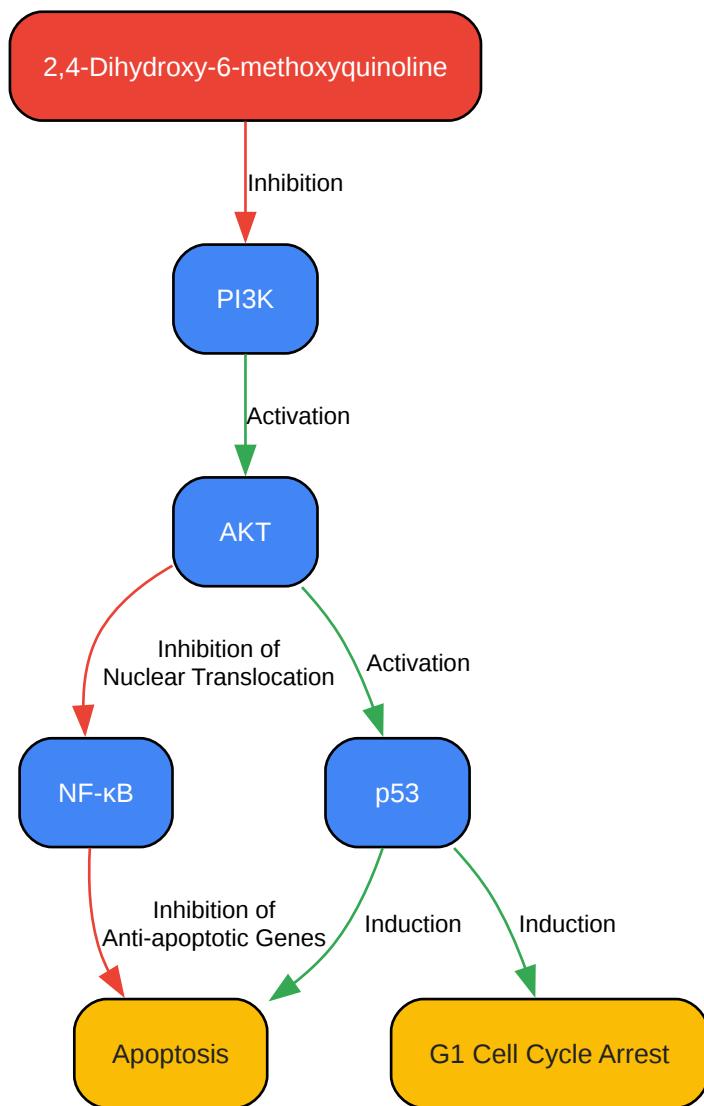
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
- Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber.
- Control Sample: Keep a stock solution at 4°C, protected from light.

• Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study.


Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxyquinoline have shown potent cytotoxic effects against various human cancer cell lines.^[2] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.^[2] A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone,

has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway in cancer cells.^[8]

Proposed Signaling Pathway for Anticancer Activity

Based on the activity of similar compounds, **2,4-Dihydroxy-6-methoxyquinoline** may exert its anticancer effects by modulating key signaling pathways.

[Click to download full resolution via product page](#)

Caption: Proposed PI3K/AKT signaling pathway for anticancer activity.

Conclusion

2,4-Dihydroxy-6-methoxyquinoline is a compound of interest with potential therapeutic applications. This guide provides a framework for investigating its solubility and stability, which are crucial for its development as a drug candidate. The provided experimental protocols offer a starting point for researchers to generate the necessary data for further evaluation. Understanding its biological activities and the underlying signaling pathways will be essential for elucidating its mechanism of action and advancing its preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. 2,4-DIHYDROXY-6-METHOXYQUINOLINE CAS#: 14300-45-9 [m.chemicalbook.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dihydroxy-6-methoxyquinoline solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077390#2-4-dihydroxy-6-methoxyquinoline-solubility-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com